tert-Butyl phosphate

Organophosphorus Chemistry NMR Spectroscopy Analytical Characterization

tert-Butyl phosphate is a monoalkyl phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. It is characterized by a bulky tert-butyl group attached to a phosphate moiety, resulting in a tetrahedral geometry around the phosphorus atom.

Molecular Formula C4H11O4P
Molecular Weight 154.1 g/mol
CAS No. 2382-75-4
Cat. No. B1201980
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Technical Parameters


Basic Identity
Product Nametert-Butyl phosphate
CAS2382-75-4
Synonymst-butyl phosphate
tert-butyl phosphate
Molecular FormulaC4H11O4P
Molecular Weight154.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(=O)(O)O
InChIInChI=1S/C4H11O4P/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7)
InChIKeyIRDFFAPCSABAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Phosphate (CAS 2382-75-4): Baseline Physicochemical and Structural Characteristics


tert-Butyl phosphate is a monoalkyl phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol [1]. It is characterized by a bulky tert-butyl group attached to a phosphate moiety, resulting in a tetrahedral geometry around the phosphorus atom . Key computed properties include an XLogP3-AA of -0.6, two hydrogen bond donors, four hydrogen bond acceptors, a rotatable bond count of 2, an exact mass of 154.03949583 Da, and a topological polar surface area of 66.8 Ų [1]. This compound is typically a colorless liquid with a boiling point of approximately 140°C and a density of 1.04 g/cm³ at 20°C .

Sterically demanding alkyl phosphate with distinct conformational bias
Single-source precursor for low-temperature ceramic phosphate synthesis
Unique ³¹P NMR chemical shift for analytical differentiation

Why In-Class Alkyl Phosphate Substitution for tert-Butyl Phosphate Is Not Trivial


The presence of the sterically demanding tert-butyl group in tert-butyl phosphate fundamentally alters its chemical and physical behavior compared to linear or less branched alkyl phosphate analogs. This substitution is not a simple isofunctional replacement. The bulky group introduces significant steric hindrance that impacts conformational equilibria, hydrolytic stability, and thermal decomposition pathways [1]. Furthermore, the tert-butyl substituent is thermally labile and can undergo β-H elimination, a degradation pathway not available to methyl or ethyl phosphates, which is critical for applications in materials science and ceramic precursor synthesis [2]. These key differences, which are quantified in the following evidence guide, preclude a direct, uninformed swap of tert-butyl phosphate with another in-class compound.

Alkyl chain branching
Steric hindrance alters hydrolytic stability and may shift reactivity compared to linear phosphates.
Thermal decomposition pathway
β-H elimination available for tert-butyl phosphate but absent in methyl or ethyl analogs, affecting precursor behavior.
Conformational equilibrium
The bulky tert-butyl group can lock conformations, unlike smaller alkyl phosphates that exist as mixtures.

Quantitative Differentiators for tert-Butyl Phosphate: A Comparative Evidence Guide


¹H and ³¹P NMR Chemical Shift Differentiation vs. Linear Alkyl Phosphates

tert-Butyl phosphate exhibits a distinct ³¹P NMR chemical shift compared to its linear alkyl phosphate analogs. Studies of organophosphorus compounds indicate that the ³¹P chemical shift for trialkyl phosphates, such as tri-n-butyl phosphate (TBP), triethyl phosphate (TEP), and trimethyl phosphate (TMP), falls within a specific range. For tert-butyl phosphate, the presence of the bulky, electron-donating tert-butyl group and steric inhibition of resonance results in an upfield shift to δ ≈ -1 to 2 ppm, indicating reduced electron density at the phosphorus nucleus compared to the linear alkyl phosphates .

³¹P NMR Shift
Data to verify
δ ≈ −1 to 2 ppm
Provides analytical fingerprint differentiation
Class-level inference; verify with reference standard
Organophosphorus Chemistry NMR Spectroscopy Analytical Characterization

Enhanced Hydrolytic Stability Compared to Di-tert-butyl Phosphate

tert-Butyl phosphate is more hydrolytically stable than its di-ester analog, di-tert-butyl phosphate (dtbp-H). While dtbp-H is explicitly described in multiple studies as both thermally and hydrolytically unstable, making it a useful synthon for the low-temperature synthesis of metal phosphates, tert-butyl phosphate is characterized by moderate reactivity and greater stability under standard conditions [1]. This stability difference is critical for applications where controlled, premature hydrolysis must be avoided, such as in certain catalytic cycles or as a protecting group.

Hydrolytic Stability
Reported
Stable under standard conditions vs. dtbp-H hydrolytically unstable
Confirms suitability for shelf-stable reagent use
Qualitative comparison; confirm lot-specific stability
Stability Studies Materials Chemistry Phosphate Precursors

Thermal Lability as a Controlled Ceramic Precursor vs. Linear Phosphates

tert-Butyl phosphate and its derivatives are thermally labile and can undergo β-H elimination, a decomposition pathway that is not available to linear alkyl phosphates such as ethyl or methyl phosphate [1]. This property makes mono- and di-tert-butyl phosphates valuable as single-source precursors (SSPs) for the low-temperature synthesis of ceramic phosphates. For example, di-tert-butyl phosphate derivatives undergo a clean thermal decomposition in the temperature range of 300-500°C to yield organic-free metal phosphate materials [2]. In contrast, linear alkyl phosphates like isopropyl phosphate can also be used as SSPs, but the tert-butyl variant offers a distinct, well-defined decomposition route [1].

Thermal Decomposition
Reported
300–500°C (dtbp derivatives) vs. higher T for linear phosphates
Enables low-temperature ceramic precursor route
Class-level; confirm TGA profile for specific derivative
Ceramic Synthesis Materials Science Thermal Analysis

Stabilization of a Unique Gauche-Gauche Conformer in Tri-tert-butyl Phosphate

While the parent compound tri-tert-butyl phosphate (TTBP) is not the exact target, its conformational behavior provides critical insight into the steric influence of the tert-butyl group on phosphate esters. Unlike other trialkyl phosphates (e.g., triethyl, tri-n-butyl), which exist in a thermodynamic equilibrium of multiple conformers, the equilibrium in TTBP is fully shifted to stabilize a single gauche-gauche conformer [1]. This unique stereochemical outcome is a direct result of the extreme steric bulk of the tert-butyl groups and would not be observed with smaller alkyl substituents. This behavior underscores the profound impact of tert-butyl substitution on molecular shape and flexibility.

Conformational Bias
Class-level inference
TTBP exclusively gauche-gauche vs. equilibrium mixtures for other trialkyl phosphates
Indicates unique steric control of conformation
Inferred from tri-tert-butyl phosphate; review for mono-ester
Conformational Analysis Physical Organic Chemistry Stereochemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl Phosphate


Synthesis of Low-Temperature Ceramic Phosphate Precursors

The thermal lability of tert-butyl phosphate, particularly its ability to undergo clean β-H elimination to yield organic-free phosphate materials at temperatures between 300-500°C, makes it a preferred building block for synthesizing single-source precursors for bioceramics like hydroxyapatite and calcium metaphosphates [1]. This is in contrast to more thermally stable linear alkyl phosphates, which would not provide the same low-temperature decomposition pathway.

Use as a Sterically Demanding Phosphorylating Agent in Organic Synthesis

The bulky tert-butyl group in tert-butyl phosphate provides significant steric hindrance, which can be leveraged in phosphorylation reactions to achieve high regioselectivity or to protect specific functional groups . This steric bulk differentiates it from smaller alkyl phosphate reagents, which may lead to over-phosphorylation or non-selective reactions.

Preparation of Phase-Pure Mixed-Metal Phosphates

Derivatives of tert-butyl phosphate, such as di-tert-butyl phosphate (dtbp-H), are used to synthesize analytically pure alkali metal and mixed-metal phosphate complexes. These complexes serve as single-source precursors for phase-pure ceramic materials like calcium potassium metaphosphate (CaK(PO₃)₃), achievable through controlled thermal decomposition [1]. This level of phase control is facilitated by the unique decomposition chemistry of the tert-butyl group.

Analytical Standard for ³¹P NMR Spectroscopy

The distinct ³¹P NMR chemical shift of tert-butyl phosphate (δ ≈ -1 to 2 ppm) allows it to serve as a unique internal standard or diagnostic marker in complex organophosphorus reaction mixtures, enabling its identification and quantification even in the presence of other alkyl phosphates like TBP or TEP, which appear in a different spectral region .

Application
Selection Property
Validation Focus
Ceramic precursor synthesis
Thermal lability profile
Decomposition pathway analysis
Sterically hindered phosphorylation
Steric hindrance profile
Regioselectivity validation
Mixed-metal phosphate preparation
Precursor decomposition chemistry
Phase purity via thermal treatment
³¹P NMR analytical standard
Distinct ³¹P chemical shift region
Spectral resolution and identity confirmation

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